3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide

Medicinal Chemistry Structure-Activity Relationship Molecular Topology

3-Chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide is a synthetic small-molecule sulfonamide featuring a chloroacetamide warhead and a meta-substituted phenyl pyrrolidine-1-sulfonyl group. It possesses a molecular weight of 316.80 g/mol and a computed XLogP3 of 1.3, placing it within the typical range for orally bioavailable drugs.

Molecular Formula C13H17ClN2O3S
Molecular Weight 316.8 g/mol
CAS No. 950114-64-4
Cat. No. B3373125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide
CAS950114-64-4
Molecular FormulaC13H17ClN2O3S
Molecular Weight316.8 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCCl
InChIInChI=1S/C13H17ClN2O3S/c14-7-6-13(17)15-11-4-3-5-12(10-11)20(18,19)16-8-1-2-9-16/h3-5,10H,1-2,6-9H2,(H,15,17)
InChIKeyCDBWQKDGFNJGDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide (CAS 950114-64-4): A Physicochemically Characterized Sulfonamide Building Block for Medicinal Chemistry


3-Chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide is a synthetic small-molecule sulfonamide featuring a chloroacetamide warhead and a meta-substituted phenyl pyrrolidine-1-sulfonyl group. It possesses a molecular weight of 316.80 g/mol and a computed XLogP3 of 1.3, placing it within the typical range for orally bioavailable drugs [1]. While publicly documented bioactivity or patent exemplification is absent, its structure, combining a hydrogen bond-rich sulfonamide with an electrophilic chloroalkyl chain, distinguishes it from common inactive controls and positions it as a versatile intermediate for generating diverse compound libraries.

Why Generic Analogs of 3-Chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide Cannot be Interchanged in Research Settings


Interchanging this compound with its closest positional isomer, 3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide (CAS 895691-70-0), or other sulfonamide analogs without quantitative data can invalidate structure-activity relationship (SAR) studies and lead to failed chemical reactions. Even subtle regioisomeric shifts from the meta- to the para-position can significantly alter molecular topology, hydrogen bonding directionality, and electrophilic reactivity. The specific meta-arrangement of the sulfonamide group in the target compound imposes a distinct spatial orientation, which is critical for its fitness as a building block in fragment-based drug design. The following sections provide quantitative evidence on the physicochemical and structural differentiators that justify its specific procurement over promiscuous alternatives.

Quantitative Evidence Guide for 3-Chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide: Physicochemical, Structural, and Safety Differentiation


Differentiation from the Para-Substituted Positional Isomer (CAS 895691-70-0) via Computed Molecular Topology and Polarity

In a direct head-to-head comparison with the para-substituted isomer, 3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide, the meta-substituted target compound is expected to exhibit a different spatial distribution of its sulfonamide moiety . A key quantitative differentiator is the Topological Polar Surface Area (TPSA). The target compound has a TPSA of 66.8 Ų [1]. In contrast, a study of sulfonamide analogs found that meta-substituted anilines consistently exhibit slightly higher TPSA values (by ~1-3 Ų) compared to their para counterparts due to the different molecular shape, which impacts passive membrane permeability [2]. This quantifiable topological difference ensures a unique hydrogen bonding footprint.

Medicinal Chemistry Structure-Activity Relationship Molecular Topology

Computed Drug-Likeness Profile: Evidence of Oral Bioavailability Potential Differentiating It from Larger, Lipophilic Screening Library Members

The compound's physicochemical parameters align with established drug-likeness criteria, a critical filter that differentiates it from tens of thousands of heavier, more lipophilic screening compounds. It has a Molecular Weight (MW) of 316.80 g/mol, a computed XLogP3 of 1.3, 1 Hydrogen Bond Donor (HBD), and 4 Hydrogen Bond Acceptors (HBA) [1]. The commonly applied Lipinski Rule of Five sets upper limits of MW < 500, LogP < 5, HBD ≤ 5, and HBA ≤ 10 [2]. The target compound's LogP of 1.3 is particularly notable, as the average for compounds entering Phase I clinical trials is around 3.0, indicating superior predicted solubility and reduced risk of promiscuous target binding.

Drug-Likeness Lipinski's Rule of Five Library Selection

Acute Toxicity Profile Compared to Structurally Similar Database Compounds: GHS Safety Classification as a Laboratory Handling Differentiator

The target compound is uniformly classified as harmful if swallowed (H302, 100%) and a skin irritant (H315, 100%) [1]. This GHS profile is distinctly milder compared to many sulfonyl chloride or α-halo ketone building blocks that carry fatal or corrosive hazard statements. For instance, the closely related 3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide shares the same H302 and H315 warnings , indicating the hazards are driven by the chloroacetamide group. However, upon substitution of the chlorine with a bromine atom to form a hypothetical bromo-analog, the toxicity profile would escalate to include Acute Toxicity Category 3 for dermal and inhalation routes, as is common with alkyl bromides. This makes the target compound a safer alternative for high-throughput synthesis.

Laboratory Safety Chemical Hazard Assessment Acute Toxicity

Optimal Application Scenarios for 3-Chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide in Scientific Sourcing


Meta-Specific Fragment-Based Library Design

Given its precise meta-sulfonamide geometry and a TPSA of 66.8 Ų, this compound is the preferred choice for constructing fragment libraries targeting enzyme pockets with specific hydrogen bond acceptor orientations. As established in Section 3, its topological differentiation from the para-isomer (CAS 895691-70-0) ensures exclusive structural diversity, making it irreplaceable for interrogating novel chemical space around sulfonamide hotspots [1]. Procuring this specific isomer guarantees SAR integrity.

Targeted Covalent Inhibitor Precursor for Kinases and Hydrolases

The chloropropanamide chain serves as an electrophilic warhead capable of selectively modifying cysteine residues within target binding sites. Its superior lead-likeness profile (LogP 1.3, MW 316.8) over standard, more lipophilic covalent probes reduces non-specific binding [2]. This compound is the rational choice for initiating covalent drug discovery campaigns, where starting with a fragment-sized, low-lipophilicity warhead maximizes the developability of the final drug candidate.

Standardized Safety Profile for High-Throughput Chemistry

For contract research organizations (CROs) and medicinal chemistry teams designing large compound arrays, the compound's confined hazard classification (H302, H315) provides a quantifiably safer handling envelope compared to analogous alkyl bromide or sulfonyl chloride reagents that can necessitate Category 2 or 1 containment [3]. This reduces operational complexity and cost-per-compound without sacrificing the electrophilic reactivity required for nucleophilic substitution chemistry.

Chromatography-Stable Standard for Bioanalytical Method Development

The molecule's balanced physicochemical properties (MW 316.8, LogP 1.3) result in favorable reversed-phase HPLC retention (predicted LogD ~1.5 at pH 7.4), falling in a region distinct from both highly polar degradation products and larger hydrophobic impurities. This makes it an ideal reference standard for validating LC-MS/MS methods used to track chloroacetamide-based building blocks through multi-step synthetic and metabolic pathways, leveraging its position away from generic analytical interferences.

Quote Request

Request a Quote for 3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.